Diethyl 3,3-dinitropentanedioate
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Overview
Description
Diethyl 3,3-dinitropentanedioate is an organic compound with the molecular formula C9H14N2O8 It is a dinitro derivative of diethyl pentanedioate, characterized by the presence of two nitro groups attached to the third carbon of the pentanedioate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,3-dinitropentanedioate can be synthesized through the nitration of diethyl pentanedioate. The nitration process typically involves the reaction of diethyl pentanedioate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitration reactors allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3-dinitropentanedioate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Hydrolysis: The ester groups in this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Diethyl 3,3-diaminopentanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,3-dinitropentanedioic acid.
Scientific Research Applications
Diethyl 3,3-dinitropentanedioate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as explosives and propellants.
Biological Studies: Researchers use this compound to study the effects of nitro-containing compounds on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of diethyl 3,3-dinitropentanedioate involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive nitrogen species that can modify proteins, nucleic acids, and other cellular components. The compound’s effects are mediated through pathways involving oxidative stress and nitrosative stress.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,3-difluoropentanedioate: A fluorinated analog with different reactivity and applications.
Diethyl 3,3-diaminopentanedioate: A reduced form with amino groups instead of nitro groups.
Uniqueness
Diethyl 3,3-dinitropentanedioate is unique due to its specific nitro functional groups, which impart distinct chemical reactivity and biological activity Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis
Properties
CAS No. |
62116-19-2 |
---|---|
Molecular Formula |
C9H14N2O8 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
diethyl 3,3-dinitropentanedioate |
InChI |
InChI=1S/C9H14N2O8/c1-3-18-7(12)5-9(10(14)15,11(16)17)6-8(13)19-4-2/h3-6H2,1-2H3 |
InChI Key |
ZWOIPFFBFNLQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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